![molecular formula C20H19N3O3S B2575625 N-(4-(2-((4-甲氧基苄基)氨基)-2-氧代乙基)噻唑-2-基)苯甲酰胺 CAS No. 946203-04-9](/img/structure/B2575625.png)
N-(4-(2-((4-甲氧基苄基)氨基)-2-氧代乙基)噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are part of many important drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzamide group, and a methoxybenzyl group . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, in particular, is known to participate in various chemical reactions .科学研究应用
Synthesis and Crystal Structures
The molecular structures of this compound and similar ones have been synthesized via the Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . These compounds are stabilized by secondary intermolecular interactions .
Starting Material for Synthesis
These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They are synthesized from commercially available methanol, p-hydroxybenzaldehyde, and 2-amino-5-nitrothiazole .
Inhibitor of GSK-3β
This compound is a potent, selective ATP-competitive GSK-3β inhibitor . It has an IC50 value of 104 nM by using in vitro kinase assays .
Anticancer Activity
This compound has shown to suppress neuroblastoma cell growth in NGP and SH-5Y-SY cells . It also inhibits the growth of pancreatic cancer cells .
Antinociceptive Effects
In mice having neuropathic pain, this molecule has been shown to have antihyperalgesic effects .
Neurodegenerative Disorders
This compound blocks disease progression in amyotrophic lateral sclerosis (ALS) and produces antinociception in several mouse models . It suggests that this compound could be used as a potential therapeutic candidate for Alzheimer’s disease and other neurodegenerative disorders .
Internal Standard for LC–MS Analysis
The stable deuterium-labeled version of this compound can be used as an internal standard for LC–MS analysis in drug absorption, distribution, and other pharmacokinetics studies .
Exposome Research
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it is part of the human exposome .
作用机制
Target of Action
Compounds with similar structures have been found to target various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and affecting its activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as the modulation of inflammatory responses, cell growth, and neurodegenerative disorders .
Pharmacokinetics
Similar compounds have been synthesized and used as internal standards for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
It’s known that the compound’s interaction with its targets can lead to a range of effects, potentially influencing cell growth, inflammatory responses, and neurodegenerative disorders .
未来方向
属性
IUPAC Name |
N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-17-9-7-14(8-10-17)12-21-18(24)11-16-13-27-20(22-16)23-19(25)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVXOCPQPSZXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。